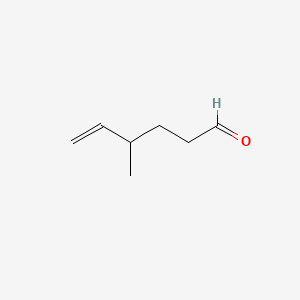
4-Methylhex-5-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylhex-5-enal is an organic compound with the molecular formula C7H12O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinct structure, which includes a methyl group and an alkene group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylhex-5-enal can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes involving the hydroformylation of 4-methyl-1-pentene. This method utilizes a rhodium-based catalyst and operates under high pressure and temperature to achieve efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions: 4-Methylhex-5-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylhex-5-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-methylhex-5-enol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: 4-Methylhex-5-enoic acid.
Reduction: 4-Methylhex-5-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylhex-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylhex-5-enal involves its reactivity with various nucleophiles and electrophiles. The formyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is conducted .
Comparison with Similar Compounds
- 4-Methylidenehex-5-enal
- 4-Methylene-5-hexenal
- 5-Hexenal, 4-methyl-
Comparison: 4-Methylhex-5-enal is unique due to its specific structure, which includes both a methyl group and an alkene group. This combination allows it to undergo a diverse array of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
68235-57-4 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
4-methylhex-5-enal |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
ONNBZNJCHJAMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
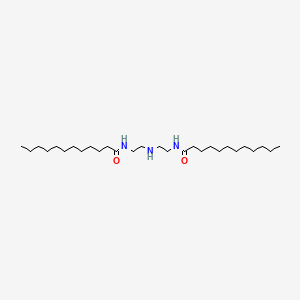
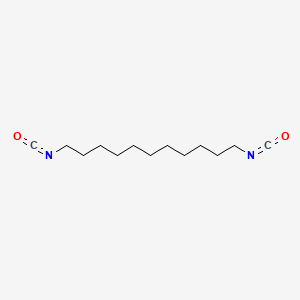
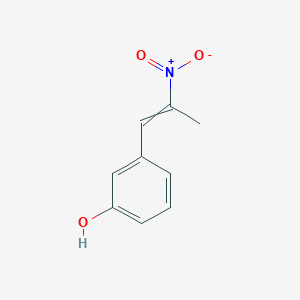

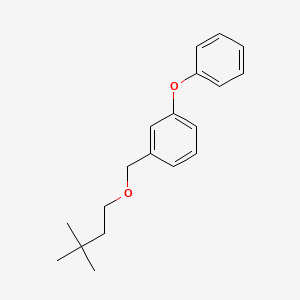

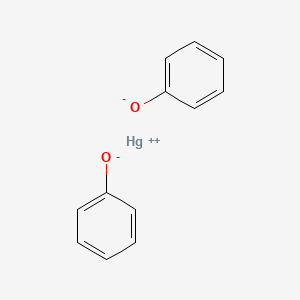
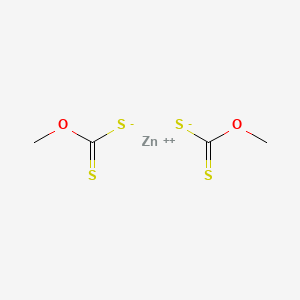
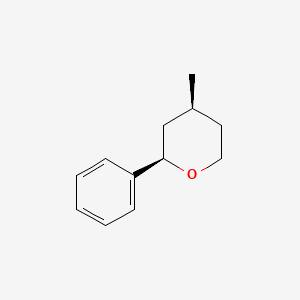
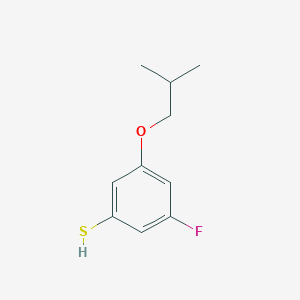

![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
